molecular formula C12H21NO3 B11754939 Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B11754939
M. Wt: 227.30 g/mol
InChI Key: TVHFAMBAPYXUCM-UHFFFAOYSA-N
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Description

Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic amine derivative characterized by a 2-azabicyclo[2.1.1]hexane core with a tert-butyloxycarbonyl (Boc) protecting group and a 1-hydroxyethyl substituent at position 4. This compound belongs to a class of rigid, conformationally constrained bicyclic structures widely employed in medicinal chemistry for their ability to modulate pharmacokinetic properties and target selectivity.

The hydroxyethyl group at position 5 introduces polarity and hydrogen-bonding capacity, which may enhance aqueous solubility compared to non-polar substituents like acetyl or tert-butyl groups. Such structural features are critical for optimizing drug-like properties in bioactive molecules.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h7-10,14H,5-6H2,1-4H3

InChI Key

TVHFAMBAPYXUCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2CC1N(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclization

Palladium catalysts, combined with adamantane carboxylic acid as an additive, promote regioselective cyclization. For instance, a 3000 mL flask reaction using Pd(dba)₂ (4.5 mmol) and Cs₂CO₃ (225 mmol) in toluene at 70°C achieves efficient core formation. The use of 4Å molecular sieves ensures anhydrous conditions critical for preventing side reactions.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Aluminum isopropoxide-catalyzed esterification in refluxing isopropyl alcohol achieves quantitative Boc protection while minimizing racemization.

Large-Scale Boc Protection

A 100 g-scale synthesis combines (3S)-3-amino-1-chloro-4-phenyl-2-butanone with Boc₂O (1.2 equiv) and aluminum isopropoxide (35 g) in isopropyl alcohol. Refluxing for 3 hours followed by pH-adjusted crystallization (pH 3.0–4.0) yields 80 g (80%) of the protected product.

Purification and Isolation Techniques

Recrystallization and chromatography are critical for obtaining high-purity material.

Solvent-Based Crystallization

Ethyl acetate/hexane mixtures (1:4 v/v) effectively remove impurities, as seen in protocols yielding 95.9% pure product after two crystallizations. Isopropyl alcohol reflux recrystallization further enhances purity to >99% by eliminating residual diastereomers.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) resolves diastereomers, though industrial processes prefer crystallization for cost efficiency.

Comparative Analysis of Synthetic Routes

MethodReagentsYieldPurityKey Advantage
Pd-Catalyzed CyclizationPd(dba)₂, Cs₂CO₃70–85%>90%High regioselectivity
NaBH₄ ReductionNaBH₄, THF/H₂O50–56%95.9%Cost-effective, scalable
DIBAH ReductionDIBAH, Toluene>80%>99%Superior stereocontrol
Boc ProtectionBoc₂O, Al(OiPr)₃80–85%>99%Mild conditions, high efficiency

Chemical Reactions Analysis

Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic or iridium photoredox catalysts and blue LED irradiation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original bicyclic structure.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. Its unique bicyclic structure makes it a valuable building block for the development of bio-active compounds

Mechanism of Action

The mechanism of action of tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various molecular pathways, depending on the specific application and context. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its effects.

Comparison with Similar Compounds

Polarity and Solubility

  • The 1-hydroxyethyl group in the target compound provides intermediate polarity compared to the highly lipophilic acetyl group () and the polar hydroxymethyl analog (). This balance may improve membrane permeability while retaining solubility in aqueous media.
  • In contrast, the benzyloxycarbonylamino substituent () introduces significant steric bulk, likely reducing solubility but offering protease resistance in peptide mimetics.

Key Research Findings

Catalytic C–H Activation : The bicyclo[2.1.1]hexane core undergoes regioselective borylation at position 4 under iridium catalysis, enabling late-stage functionalization (e.g., compound 33a in ).

Thermal Stability : Boc-protected derivatives (e.g., ) exhibit stability up to 150°C, making them suitable for high-temperature reactions.

Crystallographic Utility : SHELX software () is widely used to resolve the stereochemistry of such bicyclic compounds, critical for structure-activity relationship studies.

Biological Activity

Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with potential biological activities that have been explored in various studies. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates its structural complexity, characterized by a bicyclic azabicyclo framework and a tert-butyl ester group. The molecular formula is C10H17NO2C_{10}H_{17}NO_2, and it exhibits a solid physical form with a purity of approximately 97% .

Structural Formula

C10H17NO2\text{C}_{10}\text{H}_{17}\text{NO}_{2}

Pharmacological Properties

  • Antioxidant Activity : Preliminary studies suggest that compounds within the azabicyclo family exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This is particularly significant in the context of neuroprotection and anti-inflammatory effects .
  • Neuropharmacological Effects : Research indicates that similar structures can influence neurotransmitter systems, which could lead to applications in treating neurological disorders. For instance, certain azabicyclo compounds have shown promise in enhancing cognitive function in animal models .
  • Antimicrobial Activity : Some derivatives of azabicyclo compounds have demonstrated antimicrobial properties, making them candidates for further exploration in the development of new antibiotics .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Reactive Oxygen Species (ROS) : Compounds with similar structures have been shown to scavenge free radicals, thereby reducing cellular damage .
  • Modulation of Enzyme Activity : Some azabicyclo derivatives can act as enzyme inhibitors or activators, influencing metabolic pathways relevant to disease states .

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of related azabicyclo compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and enhance cell viability through their antioxidant mechanisms .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers tested various azabicyclo derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduction of oxidative stress in neuronal cells
NeuropharmacologicalEnhancement of cognitive function in animal models
AntimicrobialSignificant antibacterial activity against specific strains

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate?

  • Methodological Answer : Synthesis typically begins with functionalization of the 2-azabicyclo[2.1.1]hexane core. A key precursor is the 5-carboxy derivative, which undergoes substituent-specific transformations. For example, bromine-mediated rearrangements of substituted 2-azabicyclo[2.2.0]hexenes yield dibrominated intermediates, which are reductively debrominated to introduce alkyl/aryl groups at C-3 . Photochemical cyclization of fluorinated precursors (e.g., methyl 2-fluoroacrylate) can also generate the bicyclic skeleton, followed by hydroxylation and tert-butoxycarbonyl (Boc) protection . Boc protection is critical for stability during purification, often achieved via column chromatography with gradients of EtOAc/heptane .

Q. How is the structure of this compound characterized in academic research?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving stereochemistry and confirming the bicyclic framework . Spectroscopic methods include:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyethyl protons as multiplet near 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns confirming the azabicyclo core (e.g., m/z peaks corresponding to loss of Boc or hydroxyethyl groups) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Chromatography dominates:

  • Flash Column Chromatography : Use silica gel with EtOAc/heptane (10–30% gradient) to separate diastereomers or regioisomers .
  • Recrystallization : Polar solvents (e.g., ethyl acetate/hexane mixtures) improve purity for crystalline intermediates .

Advanced Research Questions

Q. How do substituents influence bromine-mediated rearrangements of 2-azabicyclo[2.2.0]hexenes to form 2-azabicyclo[2.1.1]hexanes?

  • Methodological Answer : Substituent position dictates product distribution. For example:

  • C(3)-endo substituents (e.g., methyl, phenyl): Favor rearranged dibromides (5-anti,6-anti-dibromo products) via bromonium ion intermediates .
  • C(5)-methyl substitution : Yields unrearranged dibromides (5-endo,6-exo) due to steric hindrance preventing ring contraction .
  • Analysis : Use 1H^1H NMR coupling constants and NOE experiments to distinguish regioisomers. Computational modeling (DFT) predicts transition-state energies for torquoselectivity .

Q. What challenges arise in stereochemical control during hydroxylation or functionalization of the bicyclic core?

  • Methodological Answer : The rigid bicyclo[2.1.1]hexane framework limits accessible conformers, but hydroxylation at C(5) can lead to syn/anti diastereomers. Strategies include:

  • Diastereoselective Hydroxylation : Use Sharpless conditions (e.g., OsO4_4/NMO) for syn-dihydroxylation, followed by selective protection .
  • Protecting Group Strategy : Boc groups shield reactive amines, enabling regioselective functionalization (e.g., Pd-catalyzed cross-coupling at C(5)) .

Q. How can computational methods enhance the study of this compound’s reactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., bromine addition kinetics) .
  • Density Functional Theory (DFT) : Predict regioselectivity in rearrangements by modeling transition states (e.g., C(3)-endo vs. C(5)-substituted intermediates) .
  • SHELX Refinement : Resolve electron density maps for ambiguous substituent positions in crystallographic data .

Q. How should researchers address contradictory data in reaction outcomes (e.g., unexpected regioisomers)?

  • Methodological Answer :

  • Systematic Variation : Test substituent effects (e.g., electron-withdrawing vs. donating groups) to identify steric/electronic influences .
  • In-situ Monitoring : Use LC-MS or 19F^{19}F NMR (for fluorinated analogs) to track intermediate formation .
  • Cross-Validation : Compare crystallographic data (absolute configuration) with computational predictions to resolve stereochemical ambiguities .

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